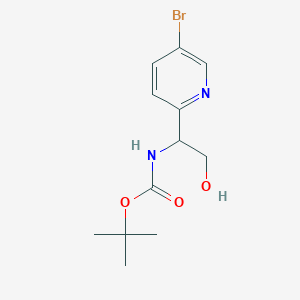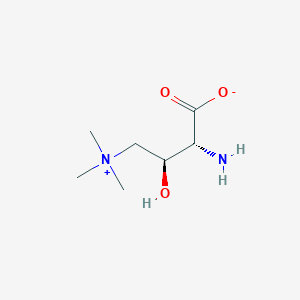![molecular formula C18H26O4 B13832157 methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DodovislactoneA is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters known for their diverse biological activities. DodovislactoneA has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DodovislactoneA typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydroxy acid under acidic conditions to form the lactone ring. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of DodovislactoneA may involve biotechnological approaches, such as the extraction from plant sources or microbial fermentation. These methods are preferred for large-scale production due to their cost-effectiveness and sustainability. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant material, followed by purification steps such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
DodovislactoneA undergoes various chemical reactions, including:
Oxidation: DodovislactoneA can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of DodovislactoneA can yield alcohols or alkanes.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DodovislactoneA can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
DodovislactoneA has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: DodovislactoneA is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown that DodovislactoneA exhibits anti-inflammatory, anticancer, and antimicrobial properties, making it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of DodovislactoneA involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, DodovislactoneA can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Lactone B: Another naturally occurring lactone with similar biological activities.
Lactone C: Known for its antimicrobial properties and structural similarity to DodovislactoneA.
Uniqueness
DodovislactoneA stands out due to its unique combination of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its diverse range of applications in various fields makes it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C18H26O4 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3/t12-,14-,17+,18-/m1/s1 |
Clave InChI |
MFJPXUVIKWWZNS-AQNCSGRASA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC(=O)OC |
SMILES canónico |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)





![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)

![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)




